Sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate Sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate Phosphatidic acid (PA) has two fatty acids and one phosphate group attached to a glycerol backbone. The two fatty acids are present at position sn-1 and sn-2 of the C-atoms and the phosphate group is present in the sn-3 position of the C-atom.
1,2-Distearoyl-sn-glycero-3-phosphate is a phospholipid containing a phosphatidic acid head group and 18:0 fatty acids at the sn-1 and sn-2 positions of the glycerol backbone. This negatively charged phospholipid has been used to study the dynamics of model lipid bilayers.
Brand Name: Vulcanchem
CAS No.: 108321-18-2
VCID: VC20762640
InChI: InChI=1S/C39H77O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1/t37-;/m0./s1
SMILES: CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Molecular Formula: C39H76NaO8P
Molecular Weight: 727.0 g/mol

Sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate

CAS No.: 108321-18-2

Cat. No.: VC20762640

Molecular Formula: C39H76NaO8P

Molecular Weight: 727.0 g/mol

* For research use only. Not for human or veterinary use.

Sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate - 108321-18-2

Specification

Description Phosphatidic acid (PA) has two fatty acids and one phosphate group attached to a glycerol backbone. The two fatty acids are present at position sn-1 and sn-2 of the C-atoms and the phosphate group is present in the sn-3 position of the C-atom.
1,2-Distearoyl-sn-glycero-3-phosphate is a phospholipid containing a phosphatidic acid head group and 18:0 fatty acids at the sn-1 and sn-2 positions of the glycerol backbone. This negatively charged phospholipid has been used to study the dynamics of model lipid bilayers.
CAS No. 108321-18-2
Molecular Formula C39H76NaO8P
Molecular Weight 727.0 g/mol
IUPAC Name sodium;[(2S)-2,3-di(octadecanoyloxy)propyl] hydrogen phosphate
Standard InChI InChI=1S/C39H77O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1/t37-;/m0./s1
Standard InChI Key ALPWRKFXEOAUDR-JFRIYMKVSA-M
Isomeric SMILES CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Appearance Unit:100 mgSolvent:nonePurity:98+%Physical solid

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